2-((1H-吲哚-3-基)硫代)-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

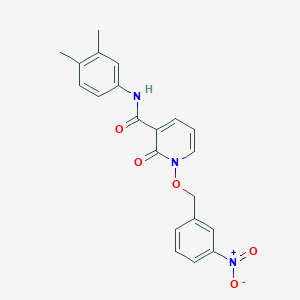

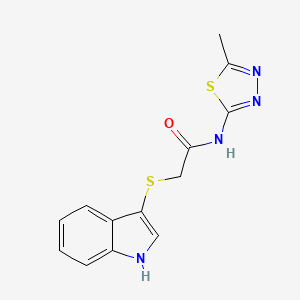

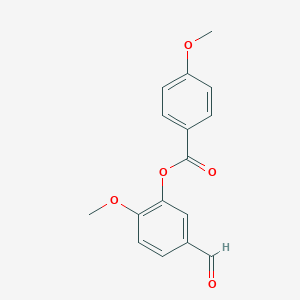

The compound "2-((1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" is a chemical entity that appears to be related to a class of compounds involving thiadiazole rings. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the indole moiety suggests potential biological activity, as indoles are common in a variety of pharmacologically active compounds.

Synthesis Analysis

The synthesis of related thiadiazole compounds typically involves multiple steps, including cyclization, alkylation, and aminolysis, as indicated by the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid . The starting materials can vary, but common precursors like cyanoacetamide are often used due to their reactivity and availability. The synthesis process may also involve the use of reagents such as potassium thiocyanate and undergo conditions like hydrolysis in a base environment to achieve the desired thiadiazole core .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which can be substituted with various functional groups. For instance, the compounds studied in the first paper have a difluoromethyl group and a halophenyl group attached to the thiadiazole ring . These modifications can significantly influence the molecular conformation and intermolecular interactions, such as hydrogen bonding and π interactions, which in turn affect the compound's crystalline structure and properties .

Chemical Reactions Analysis

Thiadiazole compounds can participate in various chemical reactions, primarily due to the reactivity of the amino group and the potential for nucleophilic attack at the thiadiazole ring. The presence of substituents like the acetyl group can also introduce additional reactivity, as seen in the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, where acetic anhydride is used as a reagent . The chemical behavior of these compounds can be complex and is often studied using computational methods like Density Functional Theory (DFT) to predict reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The crystallographic studies provide insights into the solid-state properties, such as the crystalline system and space group. For example, one compound crystallizes in the monoclinic system with a specific space group and cell parameters, which are determined by X-ray crystallography . These properties are essential for understanding the material's stability, solubility, and potential applications in various fields, including pharmaceuticals.

科学研究应用

抗癌潜力

研究表明,包含与2-((1H-吲哚-3-基)硫代)-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺相关的化合物的1,3,4-噻二唑衍生物表现出显着的抗癌活性。例如,通过与所讨论的化学物质类似的前体的杂环化合成的化合物对乳腺癌细胞系显示出有效的细胞毒性结果,在某些衍生物中超过了5-氟尿嘧啶的有效性。分子建模和DFT计算支持了这些化合物的结构和光谱特征,表明它们作为创新抗癌剂的潜力(Sraa Abu-Melha,2021)。

抗菌活性

此类化合物的另一个应用途径包括它们的抗菌潜力。由相关前体合成的衍生物已针对包括棉铃虫斜纹夜蛾在内的各种病原体进行了评估。这些研究导致了具有显着杀虫特性的化合物的鉴定,将它们标记为害虫控制策略中进一步研究的候选者(A. Fadda等,2017)。

抗增殖和抗菌特性

对源自1,3,4-噻二唑化合物的席夫碱的进一步研究突出了它们的抗增殖和抗菌特性。这些研究不仅展示了化合物对氧化混合物的DNA保护能力,还展示了它们对表皮葡萄球菌等特定菌株的强抗菌活性。最有效的化合物对癌细胞系表现出细胞毒性,有可能与化疗药物一起用于增强治疗策略,同时对癌细胞的细胞毒性最小(M. Gür等,2020)。

作为抗癌剂的潜力

新型1,3,4-噻二唑衍生物的合成及其抗癌活性的研究一直是研究的重点,旨在发现新的治疗剂。某些化合物对肿瘤细胞系(如MCF-7和A549)显示出有希望的细胞毒活性,并探索了对非癌细胞系的行动选择性。这表明有可能开发具有最小副作用的靶向癌症疗法(Ulviye Acar Çevik等,2020)。

抑制HIV复制

具有噻二唑环的化合物,包括N-杂芳基-2-(杂芳基硫代)乙酰胺衍生物,已在抑制HIV复制中得到应用。这展示了噻二唑衍生物广泛的药理学应用,超出了抗菌和抗癌活性,包括抗病毒特性,有可能为HIV治疗提供一条新途径(Thulasiraman Krishnaraj和S. Muthusubramanian,2014)。

属性

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2/c1-8-16-17-13(20-8)15-12(18)7-19-11-6-14-10-5-3-2-4-9(10)11/h2-6,14H,7H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKODRBQZMHVMQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2519909.png)

![2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine](/img/structure/B2519912.png)

![N-(3-chloro-2-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2519916.png)

![1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2519917.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2519919.png)